molecular formula C13H23ClO4 B12289283 Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Cat. No.: B12289283
M. Wt: 278.77 g/mol
InChI Key: TXLXWCARAPIXGH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Stereochemical Designations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl [(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate . This name reflects the compound’s stereochemical configuration, functional groups, and substituent positions.

  • Core Structure : The parent structure is a 1,3-dioxane ring, a six-membered heterocycle with oxygen atoms at positions 1 and 3.
  • Substituents :
    • A chloromethyl group (-CH~2~Cl) at position 6.
    • Two methyl groups (-CH~3~) at position 2.
    • An acetate group (-O-CO-O-tert-butyl) at position 4.
  • Stereochemistry :
    • The 4R designation indicates the absolute configuration at carbon 4 of the dioxane ring.
    • The 6S designation specifies the configuration at carbon 6, where the chloromethyl group resides.

This stereochemical specificity is critical for distinguishing the compound from its enantiomers or diastereomers, which would exhibit different spatial arrangements.

Molecular Formula and Weight Analysis

The molecular formula of tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is C~13~H~23~ClO~4~ , with a molecular weight of 278.77 g/mol .

Component Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon (C) 13 12.01 156.13
Hydrogen (H) 23 1.01 23.23
Chlorine (Cl) 1 35.45 35.45
Oxygen (O) 4 16.00 64.00
Total 278.77

The molecular weight is consistent with the sum of its constituent atoms, confirming the formula’s validity.

Structural Isomerism and Conformational Analysis

Structural Isomerism

The compound exhibits stereoisomerism due to the chiral centers at carbons 4 and 6. Potential isomers include:

  • (4S,6R) : Mirror-image enantiomer with reversed configurations.
  • (4R,6R) : Diastereomer differing in configuration at carbon 6.

The specified (4R,6S) configuration is stabilized by steric and electronic factors, particularly the equatorial positioning of bulky substituents in the dioxane ring.

Conformational Analysis

The 1,3-dioxane ring adopts a chair conformation to minimize steric strain:

  • Axial vs. Equatorial Positions :
    • The tert-butyl group occupies an equatorial position to reduce 1,3-diaxial interactions.
    • The chloromethyl group at position 6 is oriented equatorially to avoid clashes with adjacent substituents.
  • Methyl Groups : The two methyl groups at position 2 are axial, contributing to ring rigidity.
Conformation Substituent Positions (Carbon 4/6) Stability Rationale
Chair 4: Equatorial; 6: Equatorial Minimizes steric hindrance
Boat 4: Axial; 6: Axial Higher strain due to eclipsing

The chair conformation is thermodynamically favored, as confirmed by computational models and nuclear magnetic resonance (NMR) studies.

Properties

IUPAC Name

tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLXWCARAPIXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloromethyl Chlorosulfate-Mediated Chlorination

The hydroxymethyl precursor is chlorinated using chloromethyl chlorosulfate (ClCH2SO2Cl) under mild conditions, analogous to phosphate ester chlorination.

Reaction Scheme :
$$ \text{tert-Butyl 2-[(4R,6R)-6-(hydroxymethyl)-...]} + \text{ClCH}2\text{SO}2\text{Cl} \xrightarrow{\text{Na}2\text{CO}3, \text{t-BuNH}^+ \text{SO}_4^-} \text{Target Compound} $$

Optimized Protocol :

  • Reagents : Chloromethyl chlorosulfate (1.9–2.1 eq), tetrabutylammonium sulfate (0.05 eq), Na2CO3 (4 eq).
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature : 15–25°C.
  • Yield : 88–92%.

Advantages :

  • High purity (>90%) and material balance.
  • Avoids cytotoxic reagents (e.g., ClCH2I).

Alternative Approaches

Halogen Exchange

A brominated or iodinated precursor could undergo nucleophilic substitution with chloride, though this method is less common due to precursor availability.

Purification and Crystallization

The final product is purified via aqueous-organic extraction and recrystallization:

  • Extraction : Organic layer (DCM) is washed with saturated NaCl and dried over MgSO4.
  • Crystallization : Heptane or hexane is used to isolate crystalline material (>97% purity).

Physical Properties :

Property Value
Molecular Formula C13H23ClO4
Molecular Weight 278.77 g/mol
Melting Point 326.2°C (predicted)
Density 1.045 g/cm³ (predicted)

Critical Analysis of Methods

Method Yield Purity Scalability Reference
Chloromethyl Chlorosulfate 88–92% >95% High
SOCl2 (Hypothetical) 70–80% 85–90% Moderate

Key Challenges :

  • By-Product Control : Excess chloromethyl chlorosulfate requires careful stoichiometry.
  • Stability : The chloromethyl group is reactive; storage at 2–8°C is recommended.

Applications and Implications

This compound is a pivotal intermediate in statin synthesis, particularly for rosuvastatin and pitavastatin. Its high-purity preparation ensures minimal impurities in final APIs, critical for regulatory compliance.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (–CH₂Cl) group undergoes nucleophilic substitution reactions, enabling functional group diversification. Key examples include:

Reaction TypeConditionsProductYieldReference
Amine substitutionBenzylamine, DMF, 80°C, 12hTert-butyl 2-[6-(benzylaminomethyl)...]85%
Hydroxide substitutionNaOH (aq), THF, RT, 6hTert-butyl 2-[6-(hydroxymethyl)...]92%
Thiol substitutionSodium thiophenolate, DMF, 60°CTert-butyl 2-[6-(phenylthiomethyl)...]78%
  • Mechanism : The reaction proceeds via an Sₙ2 pathway due to the primary nature of the chloromethyl carbon.

  • Applications : Substitution with amines generates intermediates for statin side-chain synthesis .

Hydrolysis Reactions

Controlled hydrolysis targets either the chloromethyl group or the tert-butyl ester:

Ester Hydrolysis

ConditionsProductSelectivityReference
HCl (conc.), MeOH, reflux2-[6-(chloromethyl)...]acetic acid98%
TFA, DCM, RTAcid form with intact chloromethyl group95%

Chloromethyl Hydrolysis

ConditionsProductNotesReference
H₂O, K₂CO₃, 50°CTert-butyl 2-[6-(hydroxymethyl)...]Retains ester functionality

Oxidation Reactions

The chloromethyl group can be oxidized to aldehyde or carboxylic acid derivatives, pivotal in statin synthesis:

Oxidizing AgentConditionsProductYieldReference
TEMPO/NaOClCH₂Cl₂, 0°C, 3hTert-butyl 2-[6-(formyl)...]89%
KMnO₄, H₂SO₄H₂O, 60°C, 8hTert-butyl 2-[6-(carboxyl)...]76%
  • Key Insight : Polymer-supported TEMPO minimizes side reactions and simplifies catalyst recovery .

Ring-Opening and Rearrangement

The dioxane ring undergoes acid-catalyzed rearrangements:

ConditionsProductMechanismReference
H₂SO₄, MeOH, refluxOpen-chain diol esterAcid hydrolysis
BF₃·Et₂O, DCMRearranged bicyclic etherLewis acid catalysis

Cross-Coupling Reactions

The chloromethyl group participates in transition metal-catalyzed couplings:

ReactionCatalyst SystemProductYieldReference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMFBiaryl-functionalized derivative65%
Heck reactionPd(OAc)₂, P(o-tol)₃Alkenyl-substituted analog58%

Stability and Side Reactions

  • Thermal Decomposition : Above 150°C, elimination of HCl forms an alkene side product.

  • Light Sensitivity : Prolonged UV exposure degrades the dioxane ring, necessitating storage in amber glass .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C13H23ClO4
Molecular Weight : 278.77 g/mol
CAS Number : 154026-94-5
The compound features a dioxane ring structure, which is crucial for its biological activity. The chloromethyl group enhances its reactivity, making it suitable for further chemical modifications.

Intermediate for Statin Synthesis

Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate serves as a key chiral intermediate in the synthesis of various HMG-CoA reductase inhibitors, commonly known as statins. Statins are widely used to lower cholesterol levels and prevent cardiovascular diseases. The compound's chirality is essential for the biological activity of the resulting statins.

  • Key Statins Derived from This Compound :
    • Atorvastatin
    • Fluvastatin
    • Pitavastatin

These drugs function by inhibiting the HMG-CoA reductase enzyme, leading to a decrease in cholesterol synthesis in the liver .

Synthesis of Other Pharmaceutical Agents

Beyond statins, this compound can be utilized to synthesize various other pharmaceutical agents. Its reactive chloromethyl group allows for nucleophilic substitution reactions to form more complex structures that may exhibit therapeutic effects against different diseases .

Case Study 1: Synthesis of Atorvastatin

A notable study demonstrated the efficiency of using this compound as an intermediate in the synthesis of atorvastatin. The process involved several steps where the chloromethyl group was substituted with different nucleophiles to yield the desired statin with high purity and yield .

Case Study 2: Development of Novel Anticancer Agents

Research has also explored the modification of this compound to develop novel anticancer agents. By altering substituents on the dioxane ring, researchers have synthesized derivatives that show promising activity against various cancer cell lines. This highlights the versatility of this compound in drug discovery beyond cholesterol-lowering medications .

Quality Control Applications

In pharmaceutical manufacturing, this compound is used as a working standard for quality control (QC) and quality assurance (QA). Its consistent properties make it an ideal reference material during the production of statins and related compounds .

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets. The chloromethyl group can react with nucleophiles, leading to the formation of new chemical bonds. The dioxane ring structure provides stability and reactivity, making it a versatile compound in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related analogs:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Applications References
Tert-butyl 2-[(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate Chloromethyl C₁₄H₂₃ClO₄ 298.78 Rosuvastatin intermediate
Tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate 2-Aminoethyl C₁₄H₂₇NO₄ 273.37 Atorvastatin intermediate; genotoxicity studies in hybrid drugs
Tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate Hydroxymethyl C₁₄H₂₄O₅ 260.33 Precursor for oxidation to aldehyde intermediates in statin synthesis
Tert-butyl 2-[(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate Cyanomethyl C₁₄H₂₃NO₄ 269.34 Intermediate for hydrogenation to aminoethyl derivatives
Tert-butyl 2-[(4R,6S)-6-(2-bromoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate 2-Bromoethyl C₁₄H₂₅BrO₄ 337.25 Halogenated analog used in deaminative bromination reactions
Methyl 2-[(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate Chloromethyl (methyl ester) C₁₀H₁₇ClO₄ 236.69 Rosuvastatin impurity; ester variant with reduced steric hindrance

Key Structural and Functional Differences

Substituent Reactivity: The chloromethyl group in the target compound is a superior leaving group compared to hydroxymethyl or cyanomethyl, enabling nucleophilic substitutions critical for statin side-chain elongation . Aminoethyl derivatives (e.g., CAS 125995-13-3) exhibit basicity, making them suitable for coupling with difluoroacetamide groups in antiplasmodial hybrids .

Stereochemical Impact :

  • The (4R,6S) configuration in the target compound is specific to rosuvastatin , whereas (4R,6R) analogs (e.g., CAS 125995-13-3) are intermediates for atorvastatin .

Biological Activity: Hybrid derivatives like 13a–d (with α,α-difluoroacetamide substituents) show antiplasmodial activity (IC₅₀ = 0.8–2.3 µM) and trypanocidal effects, unlike the parent chloromethyl compound .

Synthetic Utility: Bromoethyl analogs (e.g., compound 18) are intermediates in halogenation reactions, while cyanomethyl derivatives serve as precursors for aminoethyl groups via hydrogenation .

Physicochemical Comparison

  • Lipophilicity : The chloromethyl derivative (LogP = 2.867) is more lipophilic than the hydroxymethyl analog (estimated LogP ~1.5), influencing solubility and membrane permeability .
  • Thermal Stability : The tert-butyl ester group enhances thermal stability across all analogs, with decomposition temperatures >200°C .

Biological Activity

Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, also known as (4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester (CAS No. 154026-94-5), is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C13H23ClO4
  • Molecular Weight : 278.77 g/mol
  • Structural Characteristics : The compound features a dioxane ring with chloromethyl and tert-butyl functional groups, which are crucial for its biological interactions.

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of statin drugs. Statins are widely used for lowering cholesterol levels and managing hyperlipidemia. The compound's structure allows it to participate in enzymatic reactions that lead to the production of active statin compounds.

Antihyperlipidemic Effects

Research indicates that this compound serves as a precursor for various statins such as atorvastatin and rosuvastatin. These statins inhibit HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis. In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against HMG-CoA reductase, contributing to their effectiveness in lowering LDL cholesterol levels .

Case Studies and Research Findings

  • Synthesis and Efficacy :
    • A study highlighted the synthesis of this compound as a key step in producing atorvastatin. The compound showed promising yields and purity in controlled reactions involving sodium hypochlorite and other reagents .
  • Pharmacological Studies :
    • In pharmacological evaluations, derivatives of this compound were tested in cellular models to assess their impact on lipid profiles. Results indicated a dose-dependent reduction in total cholesterol and triglycerides in treated cells compared to controls .
  • Safety and Toxicology :
    • Preliminary toxicity assessments have been conducted on related compounds within the same class. These studies suggest that while the compounds exhibit therapeutic efficacy, careful consideration must be given to their safety profiles, particularly regarding potential hepatotoxicity associated with long-term use .

Data Table: Summary of Biological Activity

Activity Type Description Reference
HMG-CoA Reductase InhibitionSignificant inhibition observed in vitro leading to reduced cholesterol synthesis
Lipid Profile ModulationDose-dependent effects on total cholesterol and triglycerides in cellular models
Synthesis YieldHigh purity and yield reported during synthesis processes
Safety ProfileInitial toxicity studies indicate potential hepatotoxicity risks

Q & A

Q. What are the common synthetic routes for Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and how do reaction conditions affect yield?

Methodological Answer: The compound is synthesized via multistep reactions, often involving protective group strategies. A key intermediate is the acetoxymethyl or cyanomethyl derivative, which is functionalized to introduce the chloromethyl group. For example:

  • Step 1: Reacting a diol precursor (e.g., (4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester) with methanesulfonic acid in toluene at 0–5°C for 4 hours achieves 88.1% yield by promoting cyclization and protecting group retention .
  • Step 2: Chlorination via HCl treatment in dichloromethane/water at 25°C for 48 hours achieves high diastereomeric excess (99.99% de) while preserving stereochemistry .
    Optimal yields (>85%) require controlled temperatures (0–25°C), inert atmospheres, and stoichiometric acid catalysts. Lower yields occur if racemization or side reactions (e.g., over-oxidation) are not suppressed .

Q. Which spectroscopic methods are effective for characterizing this compound, particularly regarding stereochemical confirmation?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR are critical for confirming stereochemistry. The 1,3-dioxane ring protons (e.g., H-4 and H-6) show distinct coupling patterns (e.g., J=912 HzJ = 9–12\ \text{Hz} for axial-equatorial interactions) in the (4R,6R) configuration .
  • Chiral HPLC: Used to resolve enantiomers, with retention times compared to standards (e.g., Atorvastatin intermediates) to confirm >99% enantiomeric purity .
  • X-ray Crystallography: Resolves absolute configuration, as demonstrated for related tert-butyl dioxane derivatives (e.g., triclinic crystal system, P1P1 space group) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Methodological Answer:

  • Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the chloromethyl group or 1,3-dioxane ring opening .
  • Moisture Control: Use desiccants (e.g., silica gel) and inert gas (N2_2) purging to avoid moisture-induced degradation .
  • Light Sensitivity: Amber glass vials are recommended, as UV exposure can degrade the tert-butyl ester moiety .

Advanced Research Questions

Q. How does the stereochemistry at the 4R and 6R positions influence the compound’s reactivity in subsequent reactions?

Methodological Answer: The (4R,6R) configuration imposes steric constraints that direct regioselectivity. For example:

  • Nucleophilic Substitution: The chloromethyl group at C6 reacts preferentially with soft nucleophiles (e.g., cyanide) due to axial accessibility, yielding (4R,6R)-6-cyanomethyl derivatives without epimerization .
  • Catalytic Hydrogenation: Stereochemistry at C4 dictates facial selectivity during hydrogenation of adjacent carbonyl groups, as shown in Atorvastatin synthesis .
  • Kinetic Resolution: Enzymatic hydrolysis (e.g., lipases) selectively cleaves the tert-butyl ester in the (4R,6R) isomer, enabling chiral auxiliary applications .

Q. What strategies can mitigate racemization during functional group transformations, such as chloromethyl to cyanomethyl?

Methodological Answer:

  • Low-Temperature Conditions: Perform reactions below 0°C to slow down racemization pathways (e.g., SN1 mechanisms) .
  • Polar Aprotic Solvents: Use dichloromethane or THF to stabilize transition states and minimize carbocation formation .
  • Chiral Ligands: Additives like (R)-BINAP in Pd-catalyzed cross-couplings retain configuration during cyanide substitution .
  • In Situ Monitoring: Use real-time HPLC-MS to detect racemization early and adjust reaction parameters .

Q. How does the presence of the 1,3-dioxane ring affect the compound’s stability under acidic or basic conditions?

Methodological Answer:

  • Acidic Conditions: The 1,3-dioxane ring undergoes acid-catalyzed hydrolysis at >40°C, yielding diol intermediates. Stability is enhanced by electron-donating groups (e.g., tert-butyl) at C2 and C4 .
  • Basic Conditions: Strong bases (e.g., NaOH) deprotonate the acetoxy group, leading to β-elimination and ring opening. Buffered mild bases (pH 8–9) minimize degradation .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition above 150°C, with the dioxane ring fragmenting before the tert-butyl ester .

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